N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide, commonly known as CDDO-DFPA, is a synthetic triterpenoid that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular antioxidant and anti-inflammatory responses.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide involves the reaction of 2-carbamoylbenzofuran-3-carboxylic acid with 2,6-difluorobenzylamine to form an amide intermediate, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-carbamoylbenzofuran-3-carboxylic acid, 2,6-difluorobenzylamine, oxalyl chloride, DMF, triethylamine, dichloromethane, diethyl ether, NaHCO3, NaCl
Reaction
Step 1: Dissolve 2-carbamoylbenzofuran-3-carboxylic acid (1.0 equiv) and 2,6-difluorobenzylamine (1.2 equiv) in DMF., Step 2: Add triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 1 hour., Step 3: Add oxalyl chloride (1.2 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours., Step 4: Quench the reaction by adding ice-cold 1N NaHCO3 solution and stir for 30 minutes., Step 5: Extract the product with dichloromethane and wash the organic layer with water and brine., Step 6: Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure., Step 7: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as eluent to obtain the final product N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide.
Mechanism Of Action
CDDO-DFPA exerts its effects by activating the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway, which is a key regulator of cellular antioxidant and anti-inflammatory responses. The compound binds to Keap1, a cytosolic protein that negatively regulates N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide, causing the release of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide from Keap1 and its translocation to the nucleus. In the nucleus, N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide binds to the antioxidant response element (ARE) and activates the transcription of genes involved in cellular antioxidant and anti-inflammatory responses.
Biochemical And Physiological Effects
CDDO-DFPA has been shown to induce cellular antioxidant and anti-inflammatory responses by upregulating the expression of genes involved in these pathways. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the activation of the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway and the inhibition of NF-κB signaling. In addition, CDDO-DFPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
CDDO-DFPA has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound is also highly soluble in water, making it easy to administer to cells or animals. However, the synthesis of CDDO-DFPA is a complex process that requires expertise and careful handling of chemicals. In addition, the compound has a short half-life in vivo, which may limit its therapeutic efficacy.
Future Directions
Future research on CDDO-DFPA should focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound's mechanism of action and its effects on cellular antioxidant and anti-inflammatory responses should be further elucidated. In addition, the development of more stable and potent analogs of CDDO-DFPA may improve its therapeutic efficacy. Finally, the use of CDDO-DFPA in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
Scientific Research Applications
CDDO-DFPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to activate the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway and induce cellular antioxidant and anti-inflammatory responses. CDDO-DFPA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O4/c19-11-5-3-6-12(20)10(11)8-22-17(25)18(26)23-14-9-4-1-2-7-13(9)27-15(14)16(21)24/h1-7H,8H2,(H2,21,24)(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFMPWOXFSGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.